2-Methyl-1,4-dioxaspiro[4.11]hexadecane
Description
Properties
CAS No. |
953-78-6 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
3-methyl-1,4-dioxaspiro[4.11]hexadecane |
InChI |
InChI=1S/C15H28O2/c1-14-13-16-15(17-14)11-9-7-5-3-2-4-6-8-10-12-15/h14H,2-13H2,1H3 |
InChI Key |
HDCUPDJOTUNHOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2(O1)CCCCCCCCCCC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of This compound involves a key step of peroxyacetalization between an allylic hydroperoxide and a cyclic ketone under Lewis acid catalysis. The allylic hydroperoxide is typically generated by photooxygenation of an allylic alcohol precursor. The subsequent reaction with the diketone or monoprotected diketone forms the spirocyclic acetal structure.
Photooxygenation of Allylic Alcohols to Allylic Hydroperoxides
- The allylic alcohol precursor is subjected to photooxygenation in the presence of a sensitizer such as tetraphenylporphyrin or tetratolylporphyrin in ethyl acetate.
- The reaction is conducted under irradiation with a halogen lamp or sodium street lamp.
- The product, an allylic hydroperoxide, is isolated by rinsing polymer beads with ethanol and evaporating the solvent under reduced pressure, maintaining a temperature below 30 °C to prevent decomposition.
Peroxyacetalization Reaction
- The allylic hydroperoxide is reacted with cyclohexane-1,4-dione or a monoprotected variant in dry dichloromethane (CH2Cl2).
- A catalytic amount of boron trifluoride etherate (BF3·Et2O) is added at room temperature.
- The mixture is stirred for approximately 12 hours.
- Work-up involves partitioning between CH2Cl2 and saturated sodium bicarbonate solution, followed by washing, drying, and solvent evaporation under controlled temperature.
- The crude product is purified by chromatographic methods such as preparative thick-layer chromatography on silica gel.
Experimental Data and Results
Reaction Conditions and Yields
| Compound Example | Allylic Hydroperoxide (mmol) | Cyclohexane-1,4-dione (mmol) | Catalyst (BF3·Et2O) | Solvent | Reaction Time | Yield (%) | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|---|---|---|---|
| Syn- and Anti-4a | 8.33 | 4.11 | 0.2 mL | CH2Cl2 | 12 h | 4 | 1:1 |
| Syn- and Anti-4b | 10.0 | 5.0 | 0.2 mL | CH2Cl2 | 12 h | 18 | 1:1 |
| Syn- and Anti-4c | 8.25 | 4.11 | 0.2 mL | CH2Cl2 | 12 h | 19 | 1:1 |
| Syn- and Anti-4d | 7.59 | 3.75 | 0.2 mL | CH2Cl2 | 12 h | 15 | 1:1 |
| Syn- and Anti-4e | 8.23 | 4.11 | 0.2 mL | CH2Cl2 | 12 h | 54 | 1:1 |
Note: The yields are for the isolated diastereomeric mixtures after chromatographic purification. The syn and anti isomers typically form in approximately equal ratios.
Structural Confirmation
- The structures of the spiro compounds were confirmed by X-ray crystallography, revealing that the compounds adopt an all-equatorial conformer in the solid state.
- Nuclear Magnetic Resonance (NMR) spectroscopy, particularly analysis of 3J_HH coupling constants, confirmed the conformational preferences in solution.
- Density Functional Theory (DFT) calculations supported the experimental structural data, providing insight into ring conformations and stereochemical preferences.
Discussion and Optimization Notes
- The peroxyacetalization reaction is sensitive to the molar ratio of reactants; an excess of the diketone is often used to drive the reaction to completion.
- Equimolar conditions can lead to lower yields due to Lewis acid-catalyzed hydroperoxide cleavage.
- The choice of solvent (dry dichloromethane) and temperature control during solvent evaporation (<30 °C) are critical to avoid decomposition of sensitive peroxide intermediates.
- Diastereoselectivity is generally low, producing nearly equimolar syn and anti isomers, which can be separated chromatographically.
- Prolonged irradiation times may be required for photooxygenation when substrates are reluctant singlet oxygen acceptors, such as methyl hydroxytiglate derivatives.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4-dioxaspiro[4.11]hexadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Methyl-1,4-dioxaspiro[4.11]hexadecane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-dioxaspiro[4.11]hexadecane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
1-Oxa-4-thiaspiro[4.11]hexadecane (CAS: 70015-94-0)
- Molecular formula : C₁₄H₂₆OS
- Molecular weight : 242.42 g/mol .
- Key differences :
- Substitution of one oxygen atom in the dioxolane ring with sulfur (thia group).
- Sulfur’s lower electronegativity and larger atomic radius may alter reactivity (e.g., increased susceptibility to oxidation) and intermolecular interactions.
- Applications: Limited data, but sulfur-containing spiro compounds are often explored in medicinal chemistry for their bioactivity .
Ethyl 6-Methyl-1,4-dioxaspiro[4.11]hexadecane-6-carboxylate
- Structure : Features an ester group (-COOEt) at position 6 .
- Key differences :
- The ester group increases polarity, enhancing solubility in polar solvents.
- Likely more reactive toward hydrolysis or nucleophilic attack compared to the methyl-substituted parent compound.
- Applications : Used in radical 1,3-difunctionalization reactions under visible light, demonstrating utility in synthetic chemistry .
1,4-Dioxaspiro[4.5]decane Derivatives
- Example : 1,4-Dioxaspiro[4.5]decane-2-[[(3-methoxyphenyl)methoxy]methyl]-(R)- (CAS: 188303-56-2).
- Molecular formula : C₁₇H₂₄O₄
- Key differences :
- Smaller spiro system ([4.5] vs. [4.11]) reduces ring strain and molecular weight.
- Applications : Common intermediates in asymmetric synthesis and drug design .
Hexadecane (n-Hexadecane)
- Molecular formula : C₁₆H₃₄
- Boiling point : 287°C .
- Key differences :
- Linear alkane lacking oxygen atoms or cyclic structures.
- Lower polarity and higher hydrophobicity compared to the spiro dioxolane compound.
- Applications : Used as a solvent, lipase production enhancer, and in propolis extracts .
Comparative Data Table
| Compound | CAS | Formula | MW (g/mol) | Boiling Point (°C) | Key Features |
|---|---|---|---|---|---|
| 2-Methyl-1,4-dioxaspiro[4.11]hexadecane | 953-78-6 | C₁₅H₂₈O₂ | 240.38 | 284.1 | Spiro[4.11], methyl group, dioxolane ring |
| 1-Oxa-4-thiaspiro[4.11]hexadecane | 70015-94-0 | C₁₄H₂₆OS | 242.42 | N/A | Sulfur substitution, potential bioactivity |
| Ethyl 6-methyl-1,4-dioxaspiro[4.11]-6-carboxylate | N/A | C₁₈H₃₀O₄ | ~310.43 | N/A | Ester functional group, synthetic utility |
| 1,4-Dioxaspiro[4.5]decane derivatives | 188303-56-2 | C₁₇H₂₄O₄ | 292.37 | N/A | Smaller spiro system, aryl substituents |
| Hexadecane | 544-76-3 | C₁₆H₃₄ | 226.45 | 287 | Linear alkane, hydrophobic solvent |
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-1,4-dioxaspiro[4.11]hexadecane, and how do reaction conditions influence yield?
Synthesis typically involves cyclization of ketone or alcohol precursors with diols under acidic catalysis. For example, analogous spiro compounds (e.g., 1,4-dioxaspiro[4.5]decane derivatives) are synthesized via acid-catalyzed ketal formation . Key factors include solvent polarity (e.g., dichloromethane or toluene), temperature control (60–80°C), and stoichiometric ratios of reactants. Yield optimization may require iterative adjustments to catalyst concentration (e.g., p-toluenesulfonic acid) and reaction time (6–24 hours) .
Q. Which analytical techniques are most effective for characterizing structural and purity parameters of this compound?
- NMR spectroscopy : Provides detailed structural confirmation (e.g., spiro junction protons at δ 1.2–1.8 ppm and methyl groups at δ 1.0–1.3 ppm) .
- Mass spectrometry (MS) : Determines molecular weight (e.g., calculated m/z for C₁₆H₂₈O₂: 252.4) and fragmentation patterns .
- Chromatography (HPLC/GC) : Assesses purity (>95% required for biological studies) using reverse-phase columns or capillary GC with flame ionization detection .
Q. How does the spirocyclic structure influence physicochemical properties like solubility and stability?
The spiro architecture reduces conformational flexibility, enhancing thermal stability (decomposition >200°C) but limiting aqueous solubility. Hydrophobicity can be quantified via logP calculations (estimated ~3.5–4.0 using ChemAxon or PubChem tools) . Stability studies under varying pH (2–12) and UV exposure are recommended for storage protocol development .
Advanced Research Questions
Q. What experimental design strategies are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?
Use a uniform design approach to screen variables:
- Factors : Substituent position (e.g., methyl vs. bromine), solvent polarity, catalyst type.
- Responses : Yield, bioactivity (e.g., IC₅₀ in cytotoxicity assays). For example, a U18(6⁷) matrix (18 trials, 7 factors at 6 levels) effectively identifies critical parameters . Advanced SAR may integrate molecular docking to predict binding affinities to biological targets (e.g., enzymes or receptors) .
Q. How can contradictory data on environmental mobility (e.g., soil adsorption) be resolved?
Conflicting Koc values (53,000 vs. 50–400) for hexadecane analogs arise from methodological differences:
Q. What mechanisms explain the modulation of enzymatic activity by structurally related spiro compounds?
Studies on 8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl methanol show competitive inhibition of cytochrome P450 enzymes (Ki ~20 µM) via steric hindrance at the active site. Kinetic assays (e.g., Lineweaver-Burk plots) and X-ray crystallography are critical for mechanism validation . For lipase activation (observed in hexadecane systems), detergent-like interactions with enzyme hydrophobic pockets may enhance substrate accessibility .
Q. How can bioremediation strategies for hydrophobic compounds like this be optimized?
- Bioemulsifiers : Pseudomonas strains produce glycoprotein emulsifiers that enhance hexadecane bioavailability. Strain engineering (e.g., overexpression of lipA/lipB genes) increases emulsifier yield by 8-fold under hexadecane induction .
- Metabolic profiling : Monitor degradation intermediates (e.g., fatty alcohols, ketones) via GC-MS to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
